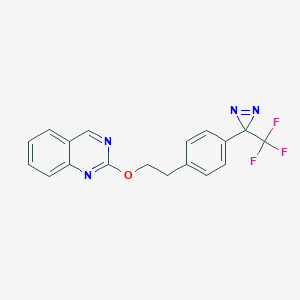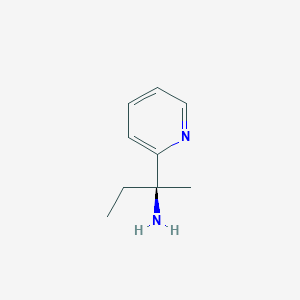
(2S)-2-pyridin-2-ylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Pyridyl)butan-2-amine is a chiral amine compound featuring a pyridine ring attached to a butan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Pyridyl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Chiral Resolution: The chiral center is introduced using asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of (S)-2-(2-Pyridyl)butan-2-amine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: (S)-2-(2-Pyridyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(2-Pyridyl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Pyridyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
®-2-(2-Pyridyl)butan-2-amine: The enantiomer of (S)-2-(2-Pyridyl)butan-2-amine, with different stereochemistry.
2-(2-Pyridyl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(2-Pyridyl)propan-2-amine: Another related compound with a different carbon chain length.
Uniqueness: (S)-2-(2-Pyridyl)butan-2-amine is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
190524-24-4 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-9(2,10)8-6-4-5-7-11-8/h4-7H,3,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
GCYQSVQWRXALCV-VIFPVBQESA-N |
SMILES |
CCC(C)(C1=CC=CC=N1)N |
Isomeric SMILES |
CC[C@@](C)(C1=CC=CC=N1)N |
Canonical SMILES |
CCC(C)(C1=CC=CC=N1)N |
Synonyms |
2-Pyridinemethanamine,alpha-ethyl-alpha-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
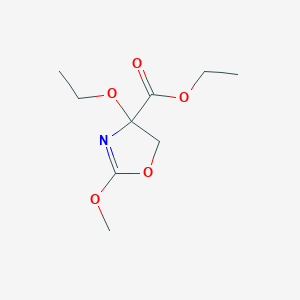
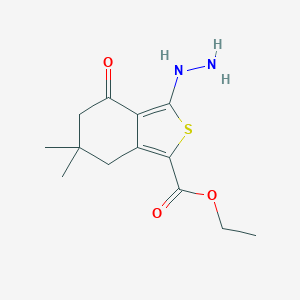
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
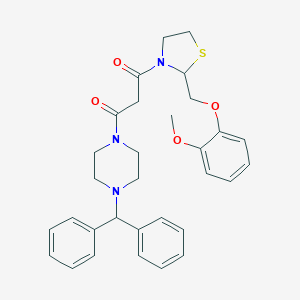
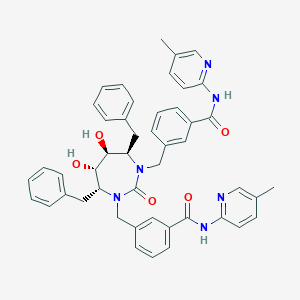
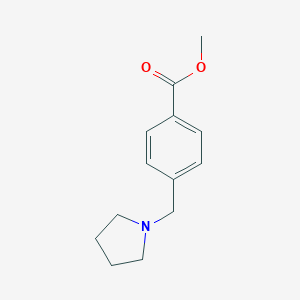
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
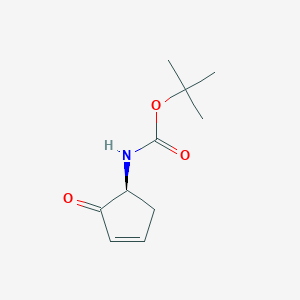
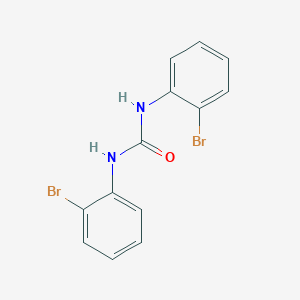

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
